Sodium 4-(bromomethyl)benzenesulfonate

Description

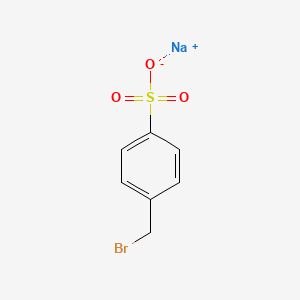

Sodium 4-(bromomethyl)benzenesulfonate is a brominated aromatic sulfonate compound characterized by a sulfonate group (-SO₃⁻Na⁺) and a bromomethyl (-CH₂Br) substituent on the benzene ring. This structure imparts unique reactivity, particularly in cross-coupling reactions and as an intermediate in organic synthesis.

Properties

CAS No. |

32014-22-5 |

|---|---|

Molecular Formula |

C7H7BrNaO3S |

Molecular Weight |

274.09 g/mol |

IUPAC Name |

sodium;4-(bromomethyl)benzenesulfonate |

InChI |

InChI=1S/C7H7BrO3S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5H2,(H,9,10,11); |

InChI Key |

FCEDCZVYYIJSQB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)O.[Na] |

Other CAS No. |

32014-22-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4-bromomethylbenzenesulfonyl chloride

- Starting material: 4-bromomethylaniline (1 mol, 186 g)

- Reagents: Hydrochloric acid (4 mol, 333 ml), water (333 ml), sodium nitrite (72.5 g in 200 ml water), sodium fluoborate (131.8 g in 300 ml water)

- Procedure:

- Diazotization of 4-bromomethylaniline is performed by adding sodium nitrite to the cooled hydrochloric acid solution of the amine at temperatures below 0 °C.

- Sodium fluoborate is then added dropwise under similar temperature control to form the diazonium fluoroborate salt.

- The solid diazonium salt is filtered, washed with diluted acid and ice methanol, and dried.

Step 2: Conversion to sulfonyl chloride

- Reagents: Thionyl chloride (2 mol, 238 g), cuprous chloride (1 g), water (500 ml)

- Procedure:

- Thionyl chloride is added dropwise to water cooled to 0 °C.

- Cuprous chloride is added and the diazonium fluoroborate salt is introduced in batches while maintaining temperature between -5 and 0 °C.

- The reaction mixture is stirred overnight at this temperature.

- The product is extracted with ethyl acetate, washed sequentially with sodium carbonate solution, water, and saturated brine.

- Concentration and cooling induce crystallization of 4-bromomethylbenzenesulfonyl chloride.

- Yield: 204.6 g (75.9%)

- Purity: Confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Direct Preparation via Bromomethylation of Sodium Benzenesulfonate

An alternative approach involves direct bromomethylation of sodium benzenesulfonate, though specific detailed protocols are less documented in the provided sources. This method generally involves:

- Reacting sodium benzenesulfonate with formaldehyde and hydrobromic acid or brominating agents under controlled conditions.

- The reaction introduces a bromomethyl group at the para position relative to the sulfonate group.

- The product is purified by crystallization or chromatography.

This method is less commonly reported in detail but is a classical approach in aromatic sulfonate chemistry.

Use in Subsequent Synthetic Applications and Purification

According to a detailed synthetic study from the Royal Society of Chemistry, this compound is used as a reagent in nucleophilic substitution reactions, often with bases such as sodium hydride in polar aprotic solvents like dimethylformamide (DMF) at room temperature.

- Purification: Final compounds involving this compound derivatives are purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC).

- Characterization: Purity and identity are confirmed by NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

- Typical yields: Around 40-75% depending on reaction conditions and scale.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-bromomethylaniline | HCl, NaNO2, NaBF4 (diazotization), SOCl2, CuCl | 4-bromomethylbenzenesulfonyl chloride | 75.9 | Followed by hydrolysis to sodium salt |

| 2 | Sodium benzenesulfonate | Formaldehyde, HBr or brominating agent | This compound | Not specified | Classical bromomethylation method |

| 3 | This compound | NaH, DMF, room temperature (for derivatization) | Various substituted products | 40-75 | Used in further synthetic transformations |

Research Findings and Notes

- The diazotization and Sandmeyer-type reaction involving diazonium fluoroborate salts provide a reliable route to the sulfonyl chloride intermediate with good yield and purity.

- The use of thionyl chloride and cuprous chloride catalyzes the replacement of diazonium groups with sulfonyl chloride functionality under mild temperature conditions, minimizing side reactions.

- The final sodium salt is often obtained by hydrolysis or neutralization of the sulfonyl chloride intermediate.

- The compound's stability and reactivity make it suitable for nucleophilic substitution reactions, especially in the synthesis of fluorescent probes and pharmaceutical intermediates.

- Purity assessment by NMR and HPLC is critical for ensuring the compound's suitability for sensitive applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(bromomethyl)benzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of toluenesulfonic acid derivatives.

Scientific Research Applications

Sodium 4-(bromomethyl)benzenesulfonate is a versatile organosulfur compound with significant applications across various scientific and industrial fields. This article explores its synthesis, properties, and diverse applications, supported by data tables and case studies.

Structure

The compound features a benzenesulfonate group with a bromomethyl substituent, which enhances its electrophilic properties, making it suitable for various chemical reactions.

Chemical Research

This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It facilitates nucleophilic substitution reactions, leading to the formation of various derivatives.

Key Reactions:

- Substitution Reactions : Reacts with nucleophiles (e.g., amines, thiols).

- Oxidation Reactions : Can be oxidized to form sulfonic acid derivatives.

- Reduction Reactions : The bromomethyl group can be reduced to a methyl group.

Biological Applications

In biological research, this compound is utilized for modifying biomolecules, aiding in the study of enzyme mechanisms and protein interactions. Its electrophilic nature allows for selective reactions with biological substrates.

Medicinal Chemistry

This compound is employed in drug development, particularly in synthesizing new drug candidates through various chemical transformations.

Industrial Applications

The compound finds extensive use in:

- Dyes and Pigments : As an intermediate in dye synthesis.

- Detergents and Surfactants : Contributing to the formulation of cleaning agents due to its surfactant properties.

Study 1: Synthesis of Novel Compounds

Research has demonstrated that this compound can be effectively used in one-pot reactions that combine nucleophilic substitution with cycloadditions. This approach has led to the development of complex organic compounds such as bis(1,2,3-triazole) derivatives, showcasing its utility in synthesizing novel materials with specific functionalities .

Study 2: Modification of Biomolecules

In a study focusing on enzyme interactions, this compound was used to modify specific amino acids within proteins, allowing researchers to elucidate the mechanisms by which enzymes catalyze reactions . This application highlights its significance in biochemistry and molecular biology.

Study 3: Drug Development

A recent investigation into new drug candidates involved using this compound as a key building block for synthesizing compounds targeting specific biological pathways. The results indicated promising activity against particular disease models .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(bromomethyl)-, sodium salt involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Sodium 4-(bromomethyl)benzenesulfonate with structurally related benzenesulfonates:

Market and Industrial Relevance

- Production Trends: Sodium benzenesulfonate derivatives are produced globally, with major manufacturers in Europe, Asia, and North America. Niche compounds like this compound likely cater to specialized R&D sectors .

- Cost Factors : Complex substituents (e.g., methoxy or amide groups) increase synthesis costs compared to simpler analogs. For instance, Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is priced as a high-value pharmaceutical intermediate .

Q & A

Q. What are the critical safety considerations when handling Sodium 4-(bromomethyl)benzenesulfonate in laboratory settings?

this compound contains reactive bromomethyl groups, which may pose irritant or toxic risks. While comprehensive toxicological data are limited, standard precautions include:

- Eye/Skin Exposure : Immediate flushing with water (15+ minutes) and medical consultation .

- Inert Atmosphere : Use nitrogen/argon during synthesis to avoid contamination by atmospheric carbonates .

- Storage : Store in airtight containers away from moisture, as bromomethyl groups are susceptible to hydrolysis.

Q. How is this compound typically synthesized, and what purification methods are recommended?

The compound is synthesized via nucleophilic substitution of 4-(bromomethyl)benzenesulfonic acid with sodium hydroxide. Key steps include:

- Reaction Monitoring : Use TLC or HPLC to track bromomethyl intermediate conversion.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH/NH₃) or recrystallization from ethanol/water mixtures .

- Yield Optimization : Sequential addition of reagents under inert conditions minimizes side reactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields of this compound derivatives during functionalization reactions?

Yield inconsistencies often arise from competing reactions (e.g., hydrolysis of bromomethyl groups or incomplete substitution). Methodological adjustments include:

- Temperature Control : Maintain reactions at 0–25°C to suppress hydrolysis .

- Stoichiometry : Use 1.1–1.5 equivalents of this compound to drive reactions to completion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like NaH improve nucleophilicity .

Q. What advanced characterization techniques are critical for confirming the structure of this compound derivatives?

- NMR Spectroscopy : ¹H-NMR peaks at δ 4.99 (s, 2H, CH₂Br) and aromatic protons (δ 7.45–7.77) confirm substitution patterns .

- HRMS : Validate molecular formulas (e.g., [M-H]⁻ at m/z 544.1401 for a derivative) with <2 ppm error .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, though limited by the compound’s hygroscopicity .

Q. How does this compound facilitate the development of enzyme inhibitors or receptor antagonists?

The bromomethyl group enables covalent bonding to biomolecular targets. For example:

- A2A Receptor Antagonists : React with secondary amines in drug candidates to form sulfonate-linked conjugates, enhancing binding affinity .

- Enzyme Probes : Functionalize active-site nucleophiles (e.g., cysteine residues) for mechanistic studies .

- Validation : Use competitive inhibition assays (IC₅₀) and docking simulations to assess efficacy .

Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the bromomethyl group during long-term storage or aqueous-phase reactions?

- Lyophilization : Store as a lyophilized powder to reduce moisture exposure.

- Buffered Conditions : Perform reactions in pH 7–8 buffers to balance reactivity and stability.

- Protective Groups : Temporarily mask sulfonate groups with tert-butyl esters, which are cleaved post-reaction .

Q. How can researchers optimize reaction conditions for coupling this compound with sterically hindered substrates?

- Microwave-Assisted Synthesis : Accelerate reactions (10–30 minutes vs. hours) to reduce side-product formation.

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance solubility and reactivity in biphasic systems .

- Theoretical Modeling : Predict steric clashes using DFT calculations to guide substrate design .

Data Interpretation and Contradictions

Q. How should discrepancies in spectral data (e.g., NMR shifts) between synthesized derivatives and literature values be resolved?

- Solvent Effects : Compare data in identical solvents (e.g., DMSO-d6 vs. MeOD) to account for solvent-induced shifts .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed sulfonic acids) that may skew results .

- Collaborative Validation : Cross-check data with independent labs or databases like PubChem .

Applications in Multidisciplinary Research

Q. What role does this compound play in materials science, particularly stimuli-responsive systems?

Q. How is this compound utilized in environmental chemistry, such as pollutant degradation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.